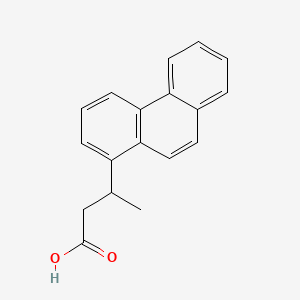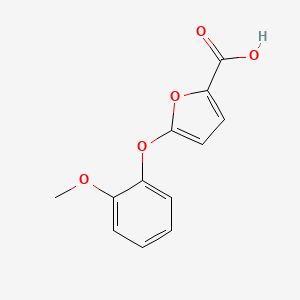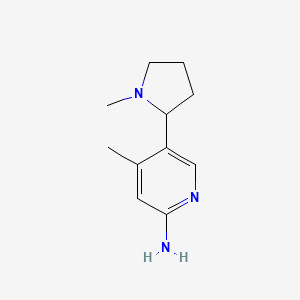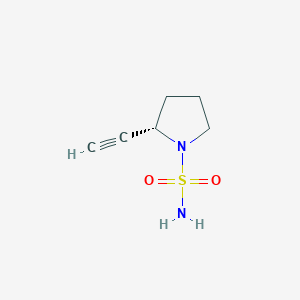![molecular formula C14H21NO6 B11815373 (1R,5S)-3-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B11815373.png)
(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-3-azabicyclo[320]heptane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.
Introduction of functional groups: The tert-butoxycarbonyl (Boc) and methoxycarbonyl groups are introduced through selective reactions, often involving protection and deprotection steps.
Final functionalization: The carboxylic acid group is introduced in the final step, often through oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S)-3-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-3-azabicyclo[320]heptane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structure may allow it to bind to specific proteins or enzymes, making it a candidate for drug development.
Medicine
In medicine, (1R,5S)-3-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials with specific characteristics.
Mechanism of Action
The mechanism of action of (1R,5S)-3-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid: shares similarities with other bicyclic compounds such as tropane derivatives and azabicyclo compounds.
Tropane derivatives: These compounds have a similar bicyclic structure and are known for their pharmacological activities.
Azabicyclo compounds: These compounds also feature a bicyclic structure with nitrogen atoms, making them structurally related.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and stereochemistry. The presence of tert-butoxycarbonyl and methoxycarbonyl groups, along with its specific stereochemistry, gives it distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C14H21NO6 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
(1R,5S)-5-methoxycarbonyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-1-carboxylic acid |
InChI |
InChI=1S/C14H21NO6/c1-12(2,3)21-11(19)15-7-13(9(16)17)5-6-14(13,8-15)10(18)20-4/h5-8H2,1-4H3,(H,16,17)/t13-,14+/m1/s1 |
InChI Key |
YYLKTAMUHFXTOF-KGLIPLIRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@]2(CC[C@]2(C1)C(=O)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC2(C1)C(=O)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(4-methylphenyl)sulfonyloxyacetate](/img/structure/B11815290.png)

![2-[(1E,3E)-5-[(2E)-3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dien-1-yl]-3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium](/img/structure/B11815297.png)

![N-tert-butyl-N-[carboxylato(9H-fluoren-9-ylmethyl)amino]carbamate](/img/structure/B11815318.png)
![(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B11815320.png)



![ethyl 4-oxo-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B11815337.png)


![tert-butyl 3-[(R)-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B11815362.png)
![Disodium;2-[1-[2-(carboxymethoxy)ethyl]-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetic acid;hydroxide](/img/structure/B11815365.png)
